1-(1,3-Thiazol-2-yl)-1,4-diazepane
Overview
Description
1-(1,3-Thiazol-2-yl)-1,4-diazepane is a heterocyclic compound that features both a thiazole ring and a diazepane ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the diazepane ring is a seven-membered ring containing two nitrogen atoms. This unique structure imparts the compound with a range of chemical and biological properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 1-(1,3-thiazol-2-yl)-1,4-diazepane, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical targets and pathways . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole compounds are known to influence a variety of biochemical pathways . They can activate or stop these pathways, leading to various downstream effects .
Pharmacokinetics
The pharmacokinetic properties of thiazole compounds can be influenced by their chemical structure . These properties can impact the bioavailability of the compound, affecting its therapeutic efficacy .
Result of Action
Thiazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-yl)-1,4-diazepane typically involves the formation of the thiazole ring followed by the construction of the diazepane ring. One common method starts with the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with a diamine under specific conditions to form the diazepane ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the rings .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(1,3-Thiazol-2-yl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,3-Thiazole: A simpler structure with only the thiazole ring.
1,4-Diazepane: Contains only the diazepane ring.
Thiazolidine: A related compound with a thiazolidine ring instead of a thiazole ring.
Uniqueness: 1-(1,3-Thiazol-2-yl)-1,4-diazepane is unique due to the combination of the thiazole and diazepane rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-2-9-3-6-11(5-1)8-10-4-7-12-8/h4,7,9H,1-3,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFODOQRAEQFQHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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